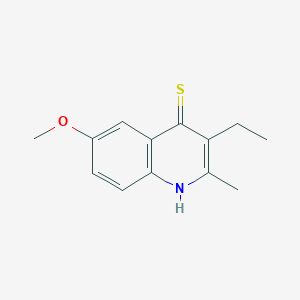

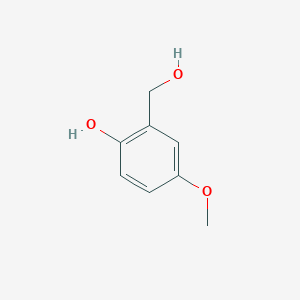

3-乙基-6-甲氧基-2-甲基喹啉-4-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

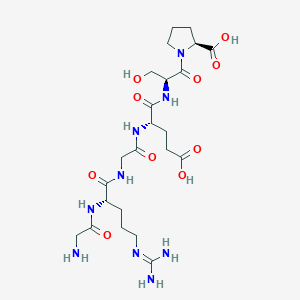

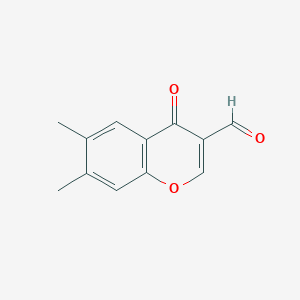

Quinoline derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" is a quinoline derivative that is presumed to possess unique chemical and physical properties, making it a potential candidate for various chemical reactions and applications in drug development.

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies that allow for the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, a novel synthesis approach for quinoline derivatives has been reported where a one-pot C–C and C–N bond-forming strategy is employed using water as an environmentally friendly solvent . Another method involves a two-step synthesis starting from commercially available 2-aminobenzoic acids, leading to the formation of substituted quinolines . Additionally, a practical synthesis route for a quinoline derivative has been developed, which includes chlorination and intramolecular cyclization reactions . These methods highlight the versatility and creativity in the synthesis of quinoline compounds, which could be adapted for the synthesis of "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The presence of substituents such as ethyl, methoxy, and thiol groups can significantly influence the electronic and steric properties of the molecule. For example, the crystal structure of a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, was determined and showed the presence of a strong intramolecular hydrogen bond . This suggests that "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" may also exhibit unique intramolecular interactions that could affect its reactivity and binding properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including alkylation, cyclization, and nucleophilic substitution. For instance, a quinoline thione derivative was alkylated to produce a 2-methylthio derivative, and upon treatment with different reagents, it underwent intramolecular cyclization to afford tetrahydrothieno[2,3-b]quinolines . Another study reported the synthesis of a quinoline proton sponge through aminodehalogenation and nucleophilic substitution reactions . These reactions demonstrate the reactivity of quinoline derivatives and suggest that "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and reactivity. For example, the reaction of ethyl halomethylmethoxybenzoates with sodium thiolates followed by treatment with lithium diisopropylamide led to the formation of benzyl anions, which reacted with nitriles to yield isoquinolinones . This indicates that the physical properties such as acidity and basicity of the thiol group in "3-Ethyl-6-methoxy-2-methylquinoline-4-thiol" could play a crucial role in its reactivity and the types of reactions it can undergo.

科学研究应用

四氢异喹啉在治疗中的应用

四氢异喹啉 (THIQ) 因其在药物发现中的重要作用而受到认可,特别是在癌症和中枢神经系统 (CNS) 疾病领域。这些衍生物已显示出在解决疟疾、结核病和艾滋病毒等各种传染病方面的潜力,使其成为开发新型药物的有希望的候选者。曲贝替丁被批准用于软组织肉瘤标志着抗癌药物发现的重大进展,突出了 THIQ 在治疗应用中的重要性 (Singh & Shah, 2017).

抗氧化性能和应用

喹啉衍生物,如乙氧喹啉 (EQ),在保护鱼粉中的多不饱和脂肪酸方面发挥了关键作用,由于高度不饱和,这些脂肪酸容易自燃。EQ 在储存过程中转化为强效抗氧化剂(如 EQ-二聚体)的有效性说明了其强大的抗氧化性能。这些特性不仅对于保存鱼粉至关重要,而且还突出了在保护免受氧化应激方面更广泛应用的潜力 (de Koning, 2002).

在药物化学中的潜力

8-羟基喹啉因其生物活性而备受关注。它们的特性使其成为治疗癌症、艾滋病毒和神经退行性疾病等威胁生命的疾病的强有力候选者。正在积极研究这些衍生物的修饰,以开发更有效、基于靶标的药物分子,利用其金属螯合特性进行治疗应用 (Gupta, Luxami, & Paul, 2021).

酶法在有机污染物处理中的应用

氧化还原酶与氧化还原介体的结合在降解废水中顽固的有机污染物方面显示出有希望的结果。这种方法增强了底物的范围和降解效率,突出了喹啉衍生物在环境应用中的潜力。某些氧化还原介质与各种酶的相容性为修复工业废水中的芳香族化合物开辟了新的途径 (Husain & Husain, 2007).

属性

IUPAC Name |

3-ethyl-6-methoxy-2-methyl-1H-quinoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-4-10-8(2)14-12-6-5-9(15-3)7-11(12)13(10)16/h5-7H,4H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRODOLHHOXXKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C(C1=S)C=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355077 |

Source

|

| Record name | 3-ethyl-6-methoxy-2-methylquinoline-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-6-methoxy-2-methylquinoline-4-thiol | |

CAS RN |

332150-08-0 |

Source

|

| Record name | 3-ethyl-6-methoxy-2-methylquinoline-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)

![1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1331176.png)